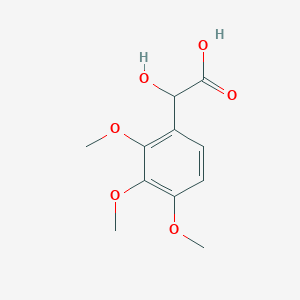

2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid

Description

Properties

Molecular Formula |

C11H14O6 |

|---|---|

Molecular Weight |

242.22 g/mol |

IUPAC Name |

2-hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid |

InChI |

InChI=1S/C11H14O6/c1-15-7-5-4-6(8(12)11(13)14)9(16-2)10(7)17-3/h4-5,8,12H,1-3H3,(H,13,14) |

InChI Key |

CSXDYKVIDHWGCH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(C(=O)O)O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,3,4-trimethoxybenzaldehyde.

Reaction with Glycine: The aldehyde is reacted with glycine in the presence of a base to form an imine intermediate.

Hydrolysis: The imine intermediate is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Synthetic Routes and Key Intermediate Reactions

The compound is typically synthesized through multi-step processes involving silylation, reduction, and acid-catalyzed transformations:

Table 1: Key Synthetic Steps and Conditions

-

Step 1 : The α-hydroxyl group is protected as a trimethylsilyl ether to prevent side reactions during subsequent steps .

-

Step 2 : Zinc powder in acetic acid reduces the intermediate, yielding the target compound with high purity (97% by HPLC) .

α-Hydroxy Acid Characteristics

-

Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form esters, as seen in analogous systems .

-

Oxidation : The α-hydroxyl group is susceptible to oxidation, potentially forming a ketone derivative under strong oxidizing agents (e.g., KMnO₄) .

Carboxylic Acid Reactivity

-

Amide Formation : Coupling with amines via DCC (dicyclohexylcarbodiimide) produces sulfonamides or hydrazides, as demonstrated in related arylacetic acid derivatives .

-

Decarboxylation : Thermal decomposition under basic conditions may yield CO₂ and a substituted acetophenone .

Condensation and Cyclization Reactions

The compound participates in multicomponent reactions due to its reactive α-position:

Example :

-

Biginelli Reaction : Reacts with aldehydes and urea under acidic conditions to form dihydropyrimidinones, a reaction validated for structurally similar 4-substituted arylacetic acids .

Table 2: Condensation Reactions of Analogous Compounds

| Substrate | Reagents | Product | Application | Source |

|---|---|---|---|---|

| 4-Substituted arylacetic acid | Aldehyde, urea, HCl | Dihydropyrimidinone derivatives | Anti-inflammatory agents |

Electrophilic Aromatic Substitution

The 2,3,4-trimethoxyphenyl group directs electrophiles to specific positions:

-

Methoxy Group Effects : The para- and ortho-directing methoxy groups enhance ring reactivity, facilitating nitration or sulfonation at the 5- or 6-position .

-

Halogenation : Bromine in acetic acid selectively substitutes the aromatic ring, as observed in trimethoxybenzene derivatives .

Biological Derivatization

Structural modifications enhance pharmacological activity:

-

Ester Pro-drugs : Methyl or ethyl esters improve membrane permeability, as demonstrated for anti-cancer analogs .

-

Metal Complexation : The α-hydroxy acid moiety chelates metal ions (e.g., Zn²⁺, Cu²⁺), potentially enhancing bioavailability .

Stability and Degradation Pathways

Scientific Research Applications

2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.

Signal Transduction: The compound could influence signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Key Properties :

- The trimethoxy substitution pattern enhances electron-donating effects, influencing reactivity in nucleophilic additions.

- The hydroxyl group at the α-position increases acidity (pKa ~2–3), making it more soluble in polar solvents compared to non-hydroxylated analogs.

Comparison with Structurally Similar Compounds

Substituted Phenylacetic Acids with Varying Methoxy/Hydroxyl Groups

Structural and Functional Insights :

- Methoxy Position : Compounds with 2,3,4-trimethoxy groups (e.g., target compound) exhibit stronger electron-donating effects than 3,4,5-trimethoxy analogs, altering electrophilic substitution patterns .

- Hydroxyl vs. Amino Group: Replacement of α-OH with NH₂ (as in ) reduces acidity (pKa ~9–10) and enhances hydrogen-bonding capacity, influencing interactions in enzymatic binding sites .

- Lactone Formation: Cyclization to lactones (e.g., ) shifts carbonyl IR absorption to lower wavenumbers (1717 cm⁻¹ vs. 1820 cm⁻¹ in non-cyclic analogs), reflecting reduced ring strain .

Biological Activity

2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid, often referred to as a derivative of trimethoxyphenylacetic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a unique structure that includes multiple methoxy groups, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of three methoxy groups at the 2, 3, and 4 positions on the phenyl ring contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance:

- Mechanism of Action : Compounds with similar structures have shown to induce apoptosis in various cancer cell lines. In vitro studies indicated that certain derivatives exhibited significant antiproliferative activity against breast cancer cell lines (IC50 values ranging from 0.075 µM to 0.620 µM) .

- Cell Line Studies : A study demonstrated that derivatives with trimethoxy substitutions could inhibit cell proliferation effectively while showing low toxicity in non-cancerous cells .

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated using assays like ABTS decolorization. Some derivatives exhibited good antioxidant activity, which is crucial for mitigating oxidative stress in cells .

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated antimicrobial properties:

- Bacterial Inhibition : Various derivatives have shown moderate to significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .

- Fungal Activity : Similar compounds also displayed antifungal effects against strains such as Candida albicans .

Research Findings and Case Studies

Q & A

Basic: How can the synthesis of 2-hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid be optimized for improved yield and purity?

Methodological Answer:

Optimization involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst selection. For structurally similar trimethoxyphenylacetic acid derivatives, refluxing in ethanol with a catalytic acid (e.g., H₂SO₄) enhances ester hydrolysis to the carboxylic acid form while maintaining phenyl ring stability . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Monitoring reaction progress with TLC or HPLC ensures intermediate conversion .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions on the phenyl ring and hydroxy/acetic acid groups. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm, while the hydroxy proton appears as a broad singlet (~δ 5.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

- X-ray Crystallography: Single-crystal diffraction resolves stereochemistry and hydrogen-bonding networks, as demonstrated for analogous phenylacetic acids .

Advanced: How can computational methods guide mechanistic studies of its synthesis or reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations predict reaction pathways, such as keto-enol tautomerization or nucleophilic attack mechanisms. For example, reaction path searches using quantum chemical software (e.g., Gaussian) identify transition states and intermediates . Molecular docking simulations (AutoDock Vina) can model interactions with biological targets, prioritizing substituents for bioactivity optimization .

Advanced: How to resolve contradictions in bioactivity data between this compound and its structural analogs?

Methodological Answer:

- Comparative SAR Studies: Systematically modify substituents (e.g., replacing 2,3,4-trimethoxy with 3,4,5-trimethoxy) and evaluate bioactivity in standardized assays (e.g., enzyme inhibition). Evidence from ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate shows that substituent position significantly impacts stability and activity .

- Meta-Analysis: Aggregate data from multiple studies using tools like RevMan to assess heterogeneity sources (e.g., assay conditions, cell lines) .

Basic: What are the best practices for evaluating its stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC every 30 days. Trimethoxyphenyl derivatives are prone to oxidative degradation; argon-purged vials or antioxidant additives (e.g., BHT) enhance stability .

- Photostability: Expose to UV light (ICH Q1B guidelines) to assess photosensitivity, common in aromatic compounds .

Advanced: How to design a study comparing its pharmacological activity against non-fluorinated or fluorinated analogs?

Methodological Answer:

- In Vitro Assays: Test against targets like COX-2 or α-glucosidase, using fluorinated analogs (e.g., 3,4-difluoro-2-hydroxyphenylacetic acid) as controls. Fluorination often enhances membrane permeability but may reduce solubility .

- Pharmacokinetic Profiling: Compare logP (octanol/water partition) and plasma protein binding via equilibrium dialysis. Methoxy groups increase lipophilicity, while hydroxy/acetic acid groups improve solubility .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .

- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: What strategies are effective for synthesizing and isolating its stereoisomers?

Methodological Answer:

- Chiral Resolution: Use (R)- or (S)-1-phenylethylamine as resolving agents. For example, (R)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid was resolved via diastereomeric salt crystallization .

- Asymmetric Catalysis: Employ chiral catalysts (e.g., BINAP-ruthenium complexes) in hydrogenation or hydroxylation steps .

Advanced: How to address discrepancies in NMR data due to dynamic molecular effects?

Methodological Answer:

- Variable Temperature (VT) NMR: Conduct experiments at 25°C to -40°C to slow conformational exchange. For example, hydroxy proton broadening at room temperature may resolve into distinct peaks at lower temperatures .

- 2D NMR (COSY, NOESY): Correlate coupling between methoxy and aromatic protons to confirm substituent positions .

Basic: What are the key differences in reactivity between this compound and its esterified analogs?

Methodological Answer:

- Ester Hydrolysis: Ethyl esters (e.g., ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate) require acidic/basic hydrolysis to yield the carboxylic acid. Reaction monitoring via IR (loss of ester C=O at ~1740 cm⁻¹) is critical .

- Bioactivity: Ester forms often exhibit lower cytotoxicity but require metabolic activation (e.g., esterase cleavage) for efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.